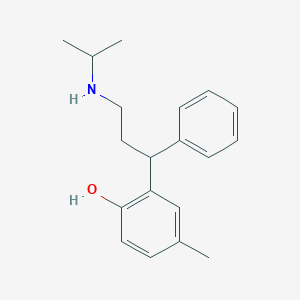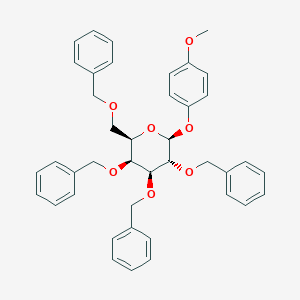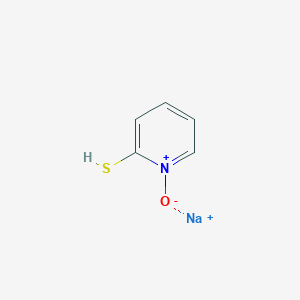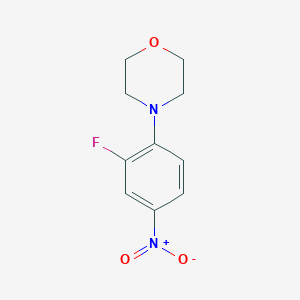
4-(2-Fluoro-4-nitrophenyl)morpholine
Vue d'ensemble
Description
“4-(2-Fluoro-4-nitrophenyl)morpholine” is a chemical compound with the linear formula C10H11FN2O3 . It is a key intermediate in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Synthesis Analysis
The synthesis of “4-(2-Fluoro-4-nitrophenyl)morpholine” involves eight consecutive reactions, taking about 60 hours . One of the most prolonged steps, lasting about 11 hours, is the reaction between morpholine and 2,4-difluoronitrobenzene to produce "4-(2-Fluoro-4-nitrophenyl)morpholine" .Molecular Structure Analysis
The molecular structure of “4-(2-Fluoro-4-nitrophenyl)morpholine” is represented by the formula C10H11FN2O3 . The monoisotopic mass of the compound is 226.075363 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluoro-4-nitrophenyl)morpholine” include a density of 1.3±0.1 g/cm3, boiling point of 380.9±42.0 °C at 760 mmHg, and a flash point of 184.2±27.9 °C . It has a molar refractivity of 54.6±0.3 cm3, and a molar volume of 168.8±3.0 cm3 .Applications De Recherche Scientifique
- Linezolid Synthesis : 4-(2-Fluoro-4-nitrophenyl)morpholine serves as a key intermediate in the synthesis of Linezolid, an effective antibiotic used against Gram-positive pathogens . Linezolid is particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Medicinal Chemistry and Drug Development
Safety and Hazards
Orientations Futures
The continuous production of “4-(2-Fluoro-4-nitrophenyl)morpholine” was explored in Microfluidic devices . This approach resulted in process intensification features such as shorter residence times, faster mixing, and improved safety when working with hazardous or toxic substances . The optimal production rate was noticed at 105 °C, with a reactants molar ratio (MR) of 4, and a residence time (τ) of 50 seconds . This could be a promising direction for future research and development in the synthesis of this compound.
Mécanisme D'action
Target of Action
4-(2-Fluoro-4-nitrophenyl)morpholine (FNM) is a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens
Mode of Action
It is synthesized by eight consecutive reactions , one of which is the reaction between morpholine and 2,4-difluoronitrobenzene to produce FNM . This suggests that FNM may interact with its targets through a series of chemical reactions.
Biochemical Pathways
As a key intermediate in the synthesis of linezolid , FNM likely plays a role in the biochemical pathways related to the action of Linezolid. Linezolid is known to inhibit bacterial protein synthesis, suggesting that FNM may be involved in these pathways.
Result of Action
Given its role as a key intermediate in the synthesis of linezolid , the effects of FNM’s action may be related to the antimicrobial activity of Linezolid.
Action Environment
It is noted that fnm should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
Propriétés
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCFSSBZPZEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387723 | |
| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-nitrophenyl)morpholine | |
CAS RN |
2689-39-6 | |
| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



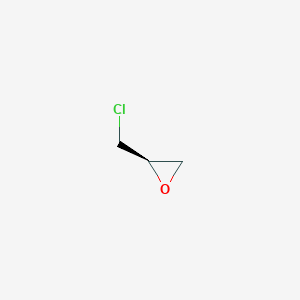
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)




![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)

